Ginnalin B
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Overview
Description
Ginnalin B is a galloylated derivative of 1,5-anhydro-D-glucitol, a type of gallotannin found in red maple (Acer rubrum) and sugar maple (Acer saccharum) trees . This compound has garnered attention due to its potential medicinal properties, including its ability to modulate skin metabolism and promote keratinocyte differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ginnalin B involves the esterification of 1,5-anhydro-D-glucitol with gallic acid. This process typically requires the use of a catalyst and specific reaction conditions to ensure the successful attachment of the galloyl group to the glucitol core .
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction of red maple bark, followed by purification processes to isolate the compound. Techniques such as high-performance liquid chromatography (HPLC) are commonly used to ensure the purity of the extracted this compound .
Chemical Reactions Analysis
Types of Reactions
Ginnalin B undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions can replace the galloyl group with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted compounds with different functional groups .
Scientific Research Applications
Ginnalin B has a wide range of scientific research applications:
Mechanism of Action
Ginnalin B exerts its effects by upregulating the levels of NOTCH1 and increasing the expression of p21 . This leads to the modulation of the proliferation and differentiation balance in keratinocytes, promoting skin health and homeostasis . Additionally, this compound acts as a noncompetitive inhibitor of α-glucosidase, which plays a crucial role in carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
Ginnalin A: Contains two galloyl groups and has similar antioxidant properties.
Ginnalin C: Contains one galloyl group and shares some biological activities with ginnalin B.
Maplexin F: Contains three galloyl groups and exhibits potent α-glucosidase inhibitory activity.
Maplexin J: Contains four galloyl groups and is a strong α-glucosidase inhibitor.
Uniqueness of this compound
This compound is unique due to its specific galloylation pattern and its ability to modulate keratinocyte differentiation without inducing apoptotic cell death . This makes it a promising compound for both medicinal and cosmetic applications.
Properties
Molecular Formula |
C13H16O9 |
---|---|
Molecular Weight |
316.26 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C13H16O9/c14-6-1-5(2-7(15)10(6)17)13(20)22-4-9-12(19)11(18)8(16)3-21-9/h1-2,8-9,11-12,14-19H,3-4H2/t8-,9+,11+,12+/m0/s1 |
InChI Key |
NUVIRDWXIBOJTE-LUTQBAROSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O |
Origin of Product |
United States |
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